3-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine
CAS No.: 2098006-16-5
Cat. No.: VC3160189
Molecular Formula: C14H13N3
Molecular Weight: 223.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098006-16-5 |
|---|---|
| Molecular Formula | C14H13N3 |
| Molecular Weight | 223.27 g/mol |
| IUPAC Name | 3-(5-cyclopropyl-1-prop-2-ynylpyrazol-3-yl)pyridine |
| Standard InChI | InChI=1S/C14H13N3/c1-2-8-17-14(11-5-6-11)9-13(16-17)12-4-3-7-15-10-12/h1,3-4,7,9-11H,5-6,8H2 |
| Standard InChI Key | FZTYYTILOWAWKJ-UHFFFAOYSA-N |
| SMILES | C#CCN1C(=CC(=N1)C2=CN=CC=C2)C3CC3 |
| Canonical SMILES | C#CCN1C(=CC(=N1)C2=CN=CC=C2)C3CC3 |
Introduction
Chemical Structure and Properties
Structural Characteristics
3-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine consists of a pyrazole core with three key structural elements: a cyclopropyl group at position 5, a prop-2-yn-1-yl (propargyl) group at the N1 position, and a pyridine ring at position 3. The compound is structurally similar to 4-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine, with the primary difference being the position of the pyridine attachment on the pyrazole ring (position 3 versus position 4).
The pyrazole core provides a nitrogen-rich heterocycle that serves as an important pharmacophore in many bioactive compounds. The cyclopropyl group adds structural rigidity and metabolic stability, while the propargyl group introduces a terminal alkyne functionality that can participate in click chemistry and other synthetic transformations. The pyridine ring contributes to the compound's potential for hydrogen bonding and metal coordination.
Physical and Chemical Data
Based on analysis of similar compounds, particularly the 4-position isomer, the following physicochemical properties can be established or reasonably estimated for 3-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine:
Like many pyrazole derivatives, this compound is expected to demonstrate moderate to good stability under standard laboratory conditions. The presence of the terminal alkyne group would make it susceptible to oxidation and polymerization under certain conditions, requiring proper storage away from oxidizing agents.
Synthesis Methods
General Synthetic Strategies
The synthesis of 3-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine can be approached through several well-established methods for pyrazole synthesis, adapted to incorporate the specific substituents. The following strategies represent feasible approaches based on documented syntheses of similar compounds:
Cyclization Approach
One potential synthetic route involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, followed by functionalization of the resulting pyrazole. This approach is commonly used for synthesizing substituted pyrazoles and could be adapted for our target compound .
1,3-Dipolar Cycloaddition
The pyrazole core can be constructed via a 1,3-dipolar cycloaddition reaction between an alkyne and a diazo compound. This method allows for regioselective synthesis of substituted pyrazoles and could be tailored to introduce the cyclopropyl and propargyl substituents at the desired positions .
Sydnone-Based Synthesis
Another effective approach involves the cycloaddition reaction of sydnones with alkynes. As documented by Delaunay and colleagues, this method can yield 1,3,4,5-substituted pyrazoles with good regioselectivity, potentially applicable to our target compound with appropriate modifications .
Specific Synthesis Pathway
Based on the synthesis methods described for related compounds, a plausible synthetic route for 3-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine could involve:
-
Formation of a 3-pyridyl-substituted pyrazole core
-
Introduction of the cyclopropyl group at position 5
-
N-alkylation with propargyl bromide to install the prop-2-yn-1-yl group at position 1
A detailed potential synthetic scheme is presented below:
| Step | Reaction | Conditions | Expected Yield |
|---|---|---|---|
| 1 | Formation of 3-(1H-pyrazol-3-yl)pyridine | Condensation of 3-hydrazinopyridine with a suitable dicarbonyl compound in ethanol, 60°C | 70-85% |
| 2 | Introduction of cyclopropyl group | Grignard reaction with cyclopropylmagnesium bromide or palladium-catalyzed coupling | 60-75% |
| 3 | N-alkylation with propargyl bromide | Reaction with propargyl bromide in the presence of base (K2CO3) in DMF, room temperature to 60°C | 65-80% |
This synthetic approach draws on established methods for pyrazole synthesis, including those documented for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine, which employs cyclization of 3-hydrazinopyridine dihydrochloride with suitable reactants .
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
For 3-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine, the expected 1H NMR spectral features would include:
-
Terminal alkyne proton signal at approximately δ 2.3-2.5 ppm
-
Propargyl CH2 signal around δ 4.8-5.0 ppm
-
Pyrazole C4-H signal at approximately δ 6.2-6.5 ppm
-
Pyridine proton signals in the aromatic region (δ 7.3-8.7 ppm)
-
Cyclopropyl protons appearing as complex multiplets at δ 0.8-1.0 ppm (2H) and δ 1.8-2.0 ppm (1H)
Infrared (IR) Spectroscopy
The IR spectrum would likely show characteristic absorption bands including:
-
Terminal alkyne C≡C-H stretching at approximately 3300 cm-1
-
C≡C stretching at approximately 2100-2150 cm-1
-
C=N and C=C stretching of pyrazole and pyridine rings at 1550-1650 cm-1
-
C-H stretching of cyclopropyl at 3000-3100 cm-1
Mass Spectrometry
Mass spectrometric analysis would be expected to show a molecular ion peak at m/z 223 corresponding to the molecular formula C14H13N3, with fragmentation patterns reflecting the loss of the cyclopropyl group (M-41) and the propargyl group (M-39).
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be valuable for monitoring reaction progress during synthesis and assessing compound purity. Based on similar pyrazole derivatives, suitable HPLC conditions might include:
-
Column: C18 reversed-phase
-
Mobile phase: Acetonitrile/water gradient with 0.1% formic acid
-
Detection: UV at 254-280 nm
Biological Properties and Applications
Structure-Activity Relationships
Analysis of related compounds suggests several structure-activity relationships that might apply to 3-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine:
| Structural Feature | Potential Contribution to Activity |
|---|---|
| Pyrazole core | Provides a scaffold recognized by various biological targets |
| Cyclopropyl group | Enhances metabolic stability and may influence receptor selectivity |
| Propargyl group | Introduces structural rigidity and enables further functionalization |
| Pyridine at position 3 | May enable specific hydrogen bonding interactions and metal coordination |
Studies on related compounds like 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid indicate skin irritation potential, suggesting caution in handling .
Synthetic Utility
Beyond potential biological applications, 3-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine may serve as a valuable synthetic intermediate:
-
The terminal alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for the synthesis of triazole-containing compounds.
-
The pyridine nitrogen provides a site for quaternization, N-oxidation, or coordination with metals.
-
The pyrazole ring can undergo various electrophilic and nucleophilic substitution reactions, enabling further elaboration of the molecule.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume